

Anileridine Hydrochloride: A Historical and Technical Overview

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Compound of Interest

Compound Name: Anileridine hydrochloride

Cat. No.: B1615925

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Anileridine, a synthetic opioid analgesic, emerged from the intensive post-World War II research into potent pain-relieving compounds. Developed in the 1950s at the Merck Sharp & Dohme Research Laboratories, it represented a significant advancement in the piperidine class of analgesics. This document provides a detailed account of its discovery, development, and pharmacological profile, intended for a scientific audience.

Discovery and Development

Anileridine (trade name: Leritine) was synthesized as part of a systematic investigation into the structure-activity relationships of meperidine analogs.^[1] Researchers at Merck & Co. sought to enhance the analgesic potency of meperidine by modifying its N-methyl group. The key innovation was the replacement of this group with an N-aminophenethyl moiety, a substitution that was found to significantly increase analgesic activity.^[1]

The foundational pharmacological data for anileridine was published in 1957 by Orahovats, Lehman, and Chapin in *The Journal of Pharmacology and Experimental Therapeutics*.^[2] This seminal paper detailed the drug's analgesic, central nervous system, and cardiovascular effects in various animal models. Anileridine was subsequently introduced for clinical use for the management of moderate to severe pain.^[3] It was available in both oral and parenteral formulations.^[4] However, anileridine is no longer manufactured or marketed in the United States and other countries.^{[3][5]} While a specific, definitive reason for its withdrawal is not readily available in the public domain, it is understood that drugs can be withdrawn for various

reasons, including the emergence of newer agents with more favorable safety or efficacy profiles, as well as commercial considerations.[5]

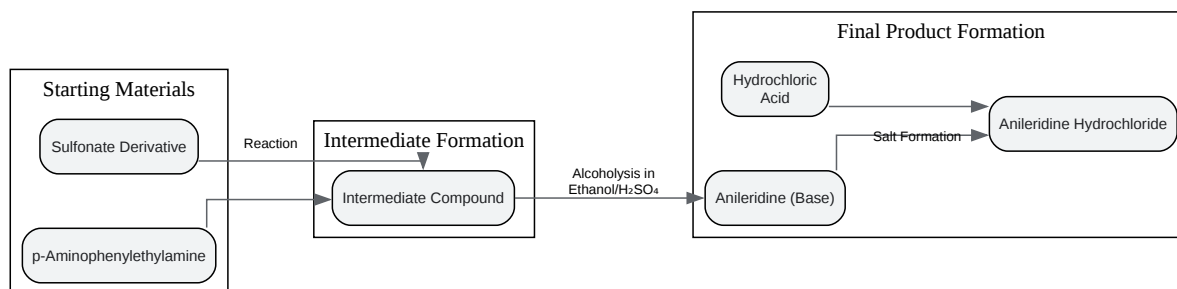
Chemical Synthesis

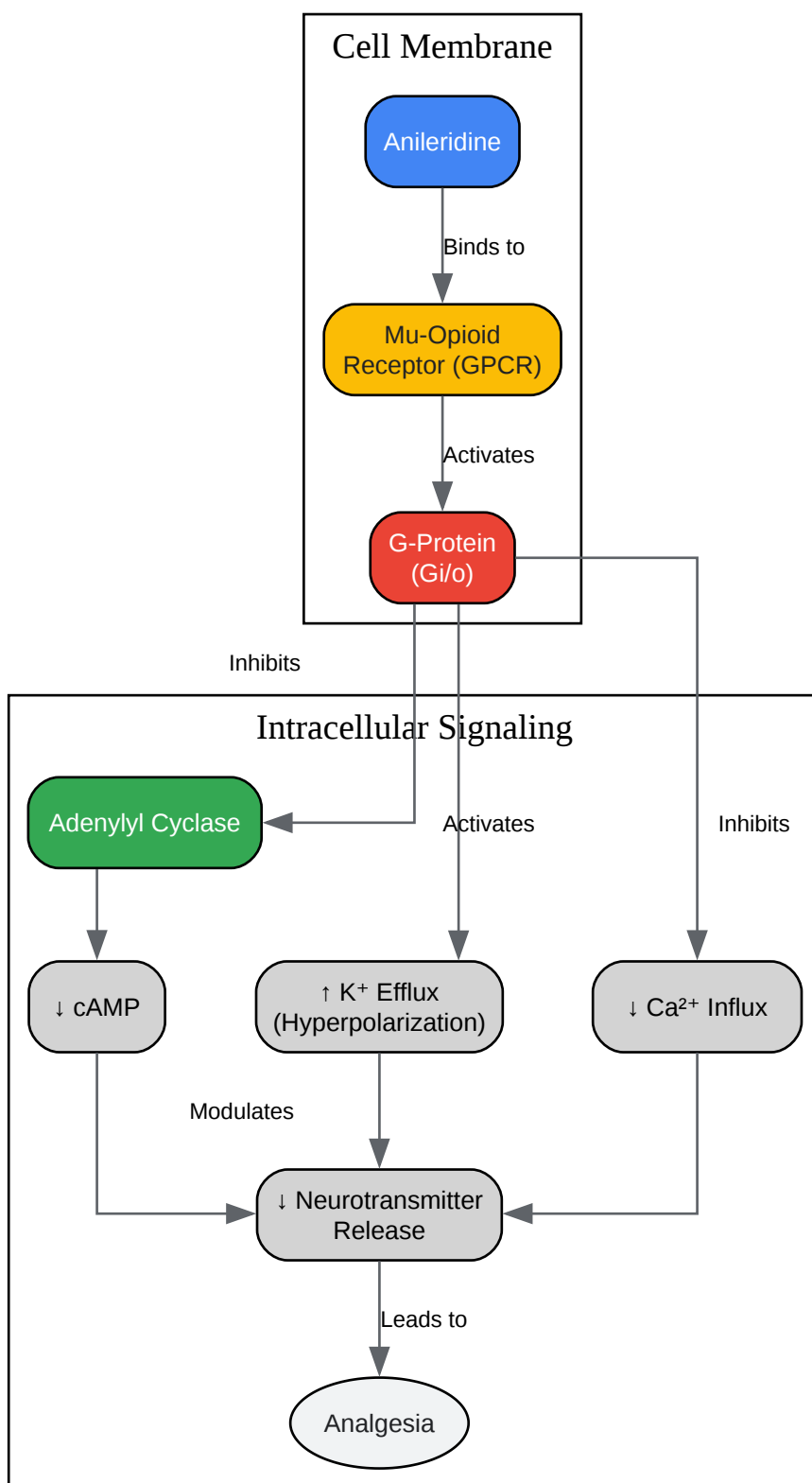
The synthesis of **anileridine hydrochloride** involves a multi-step process. A detailed method is described in U.S. Patent 2,897,204, assigned to Merck & Co.[6] The core of the synthesis involves the preparation of key intermediates and their subsequent reaction to form the final compound.

A generalized synthetic route involves the following key transformations:

- Formation of a piperidine precursor: The synthesis often starts with the construction of the 4-phenyl-4-carbethoxypiperidine core.
- Alkylation of the piperidine nitrogen: This core is then alkylated with a suitable p-aminophenethylating agent.

A specific synthesis method involves the reaction of a sulfonate raw material with p-aminophenylethylamine to create an intermediate, which is then subjected to alcoholysis in an ethanol solution of concentrated sulfuric acid to yield anileridine.[7]





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